molecular formula C21H24N2OS3 B12034951 2-[(4-Tert-butylbenzyl)sulfanyl]-5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazole

2-[(4-Tert-butylbenzyl)sulfanyl]-5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazole

Cat. No.: B12034951
M. Wt: 416.6 g/mol
InChI Key: COEBNXSXONQDDE-UHFFFAOYSA-N
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Description

2-[(4-Tert-butylbenzyl)sulfanyl]-5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazole is a chemical compound with the molecular formula C21H24N2OS3 and a molecular weight of 416.63 g/mol . This compound belongs to the class of thiadiazoles, which are known for their diverse biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Tert-butylbenzyl)sulfanyl]-5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazole typically involves the reaction of 4-tert-butylbenzyl chloride and 4-methoxybenzyl chloride with thiourea under specific conditions . The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated to reflux for several hours, followed by cooling and filtration to obtain the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(4-Tert-butylbenzyl)sulfanyl]-5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

2-[(4-Tert-butylbenzyl)sulfanyl]-5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4-Tert-butylbenzyl)sulfanyl]-5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-Tert-butylbenzyl)sulfanyl]-5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazole is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the tert-butyl and methoxybenzyl groups enhances its stability and potential biological activity compared to other similar compounds .

Properties

Molecular Formula

C21H24N2OS3

Molecular Weight

416.6 g/mol

IUPAC Name

2-[(4-tert-butylphenyl)methylsulfanyl]-5-[(4-methoxyphenyl)methylsulfanyl]-1,3,4-thiadiazole

InChI

InChI=1S/C21H24N2OS3/c1-21(2,3)17-9-5-15(6-10-17)13-25-19-22-23-20(27-19)26-14-16-7-11-18(24-4)12-8-16/h5-12H,13-14H2,1-4H3

InChI Key

COEBNXSXONQDDE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CSC2=NN=C(S2)SCC3=CC=C(C=C3)OC

Origin of Product

United States

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